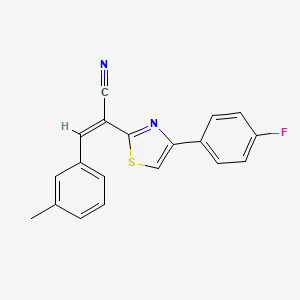

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity for the treatment of various disorders in the human body .

Synthesis Analysis

A general approach for the synthesis of indole derivatives has been performed . They are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

Indole compounds can accumulate to millimolar concentrations in the gastrointestinal tract . Changes in food intake and gut microbiota have a significant impact on the metabolic concentration of indole in the intestine .Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of indole derivatives .Wissenschaftliche Forschungsanwendungen

1. Role in Natural Products and Drugs Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Treatment of High Blood Pressure

Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure .

Treatment of Mental Disorders

Reserpine is also used in the treatment of severe agitation in patients that have mental disorders .

Anti-hypertensive Drug

Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .

5. Treatment of Various Kinds of Cancer Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Antibacterial Activities

The dibrominated α-methine bis (3′-indolyl) alkaloids were found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .

Expanding Bioactive Chemical Space

Synthetic efforts toward complex natural product (NP) scaffolds are useful ones, particularly those aimed at expanding their bioactive chemical space .

Predicting Potential Biological Activities

An orthogonal cheminformatics-based approach can be utilized to predict the potential biological activities for a series of synthetic bis-indole alkaloids .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . For instance, some indole derivatives are known to target interleukin-2 and nuclear receptors .

Mode of Action

For example, they can activate nuclear receptors , regulate intestinal hormones , and affect the biological effects of bacteria as signaling molecules .

Biochemical Pathways

Indole and its derivatives, including 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various biochemical pathways. For instance, tryptamine, a derivative of tryptophan, induces the release of 5-hydroxytryptamine (5-HT, serotonin) to modulate gastrointestinal motility .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific structures .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Zukünftige Richtungen

Eigenschaften

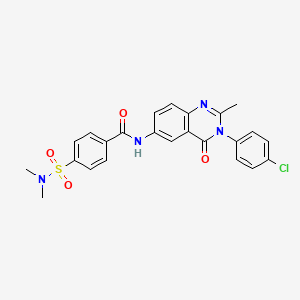

IUPAC Name |

3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCOJZLPIRKQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)